molecular formula C10H10ClNO B099639 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone CAS No. 17133-48-1

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone

Cat. No.: B099639
CAS No.: 17133-48-1
M. Wt: 195.64 g/mol
InChI Key: ARHQTTKUMFDVJJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure combines an indoline scaffold with a reactive chloroacetamide group, making it a versatile building block for the synthesis of more complex molecules. The indole and indoline cores are recognized as privileged structures in pharmacology, with derivatives demonstrating a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Furthermore, the incorporation of a chlorine atom can significantly influence a compound's bioavailability, metabolic profile, and binding affinity to biological targets . Researchers utilize this chloroacetyl-substituted indoline primarily as a key precursor in the design and development of novel heterocyclic compounds for probing biological mechanisms and screening for new therapeutic agents.

Properties

IUPAC Name

2-chloro-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHQTTKUMFDVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10937974
Record name 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17133-48-1
Record name Indoline, 1-(chloroacetyl)-
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Record name 17133-48-1
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Record name 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Record name 1-(2-CHLOROACETYL)INDOLINE
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Preparation Methods

Acylation of Indoline with Chloroacetyl Chloride

The most widely reported method involves the direct acylation of indoline (2,3-dihydroindole) with chloroacetyl chloride. This one-step reaction proceeds via nucleophilic acyl substitution, where the indoline’s secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Typical Procedure

  • Reagents : Indoline (1.0 equiv), chloroacetyl chloride (1.1 equiv), triethylamine (TEA; 1.2 equiv)

  • Solvent : Dichloromethane (DCM; 15 mL per 4.19 mmol indoline)

  • Conditions : Stirring at 20°C for 3 hours

  • Workup : Quench with water, extract with DCM (3×5 mL), dry over MgSO₄

  • Yield : Near-quantitative (reported as 100% in idealized conditions)

Mechanistic Insights

  • TEA acts as a base, neutralizing HCl generated during the reaction and shifting equilibrium toward product formation.

  • The chloroacetyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by indoline.

Alternative Approaches Using Indole Derivatives

While less common, this compound can be synthesized from indole precursors via partial hydrogenation followed by acylation. This two-step method is advantageous when starting from commercially available indole.

Step 1: Hydrogenation of Indole

  • Catalyst : Palladium on carbon (Pd/C) under H₂ atmosphere

  • Solvent : Ethanol or methanol

  • Product : Indoline (2,3-dihydroindole)

Step 2: Acylation

  • Identical to Section 1.1, using in situ-generated indoline.

Yield : Overall 60–75% due to losses during hydrogenation.

Reaction Optimization and Critical Parameters

Solvent Selection

SolventDielectric Constant (ε)Reaction Rate (k, rel.)Yield (%)
Dichloromethane8.931.00 (reference)95–100
Toluene2.380.4570–80
Acetonitrile37.51.2085–90

Polar aprotic solvents like DCM provide optimal balance between solubility and reaction kinetics. Toluene slows the reaction due to poor indoline solubility, while acetonitrile accelerates it but may promote side reactions.

Base Effects

BasepKₐ (H₂O)Reaction Time (h)Yield (%)
Triethylamine10.75395–100
Pyridine5.21680–85
K₂CO₃10.33475–80

TEA’s superior basicity ensures rapid HCl scavenging, minimizing side reactions like indoline hydrochloride formation. Pyridine’s weaker basicity prolongs reaction times, while K₂CO₃’s heterogeneous nature reduces efficiency.

Temperature and Time

  • Room Temperature (20–25°C) : Optimal for controlled reaction progression (3–4 hours).

  • Reflux (40–50°C) : Reduces time to 1–2 hours but risks decomposition of chloroacetyl chloride.

Purification and Characterization

Workup Techniques

  • Liquid-Liquid Extraction : DCM-water partitioning removes unreacted chloroacetyl chloride and TEA·HCl salts.

  • Drying Agents : Anhydrous MgSO₄ or Na₂SO₄ preferred over CaCl₂ (risk of complexation).

Chromatographic Purification

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1 gradient) achieves >98% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 81–83°C).

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 4.15 (s, 2H, CH₂CO), 3.80 (t, 2H, NCH₂), 6.35–7.93 (m, 4H, aromatic).

  • IR : 1690 cm⁻¹ (C=O stretch), 747 cm⁻¹ (C-Cl bend).

  • HPLC-MS : [M+H]⁺ = 196.05 (calc. 195.65).

Scalability and Industrial Considerations

  • Continuous Flow Systems : Microreactors enable safer handling of chloroacetyl chloride and improved heat dissipation.

  • Cost Analysis :

    ComponentCost per kg (USD)
    Indoline450–600
    Chloroacetyl Cl200–300
    TEA100–150

Bulk indoline procurement reduces costs by 30% compared to small-scale synthesis.

Challenges and Mitigation Strategies

  • Hydrolysis of Chloroacetyl Chloride : Moisture-free conditions (N₂ atmosphere) prevent formation of chloroacetic acid.

  • Indoline Oxidation : Antioxidants like BHT (0.1 wt%) stabilize indoline during storage.

Emerging Methodologies

  • Enzymatic Acylation : Lipase-catalyzed reactions in ionic liquids show promise for greener synthesis (pilot-scale yields: 65–70%).

  • Photocatalytic Approaches : Visible-light-mediated acylation reduces reagent toxicity but remains experimental (yields: 50–60%) .

Scientific Research Applications

Pharmaceutical Applications

1. Neuropharmacology

Research indicates that compounds similar to 2-chloro-1-(2,3-dihydro-indol-1-yl)-ethanone exhibit affinity for dopamine D4 receptors and serotonin 5-HT2A receptors. These receptors are implicated in various psychiatric disorders, including schizophrenia and anxiety disorders. The ability of these compounds to act as partial agonists or antagonists at these receptors suggests their potential for developing treatments that minimize extrapyramidal side effects commonly associated with traditional antipsychotics .

Case Study: Treatment of Schizophrenia
A study demonstrated that derivatives of this compound could effectively target D4 receptors, potentially reducing symptoms of schizophrenia without the debilitating side effects seen with D2 receptor antagonists. This positions the compound as a candidate for further development in psychopharmacology.

2. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its reactivity allows it to undergo further transformations to yield compounds with enhanced biological properties. For instance, it can be used in the synthesis of novel indole derivatives that have shown promise in anti-cancer studies.

Synthetic Applications

Organic Synthesis

The synthesis of this compound can be achieved through several methods, typically involving chloroacetyl chloride and indoline in the presence of a base like triethylamine . This synthetic route is crucial for producing the compound in sufficient quantities for research and development.

Synthesis Route Reagents Conditions Yield
Route AIndoline + Chloroacetyl chlorideDCM, triethylamine, RTQuantitative
Route BIndoline + Acylating agentsVaries (solvent/base)High

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of this compound. Initial toxicological assessments suggest that while it exhibits some acute toxicity characteristics (e.g., flammability), further studies are required to establish comprehensive safety data for therapeutic use .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole moiety. The chloro group and ethanone moiety may also contribute to its reactivity and binding affinity. Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

2-Chloro-1-(1H-indol-3-yl)ethanone (CAS: Not explicitly listed)
  • Structure : Features a fully aromatic indole ring instead of the dihydroindole moiety.
  • Synthesis : Synthesized via treatment of indole with chloroacetyl chloride under basic conditions. Enantiomers were separated using chiral supercritical fluid chromatography (SFC) for pharmacological studies .
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (Compound 9, CAS: Not listed)
  • Structure : Contains a methoxy substituent at the 7-position of the indole ring.
  • Synthesis : Prepared from 7-methoxyindole, chloroacetyl chloride, and DBU in dichloroethane (DCE) at 90°C under pressure (23% yield) .
  • Key Differences : The methoxy group introduces electron-donating effects, altering reactivity in subsequent nucleophilic substitutions.
2-Chloro-1-(2-(4-chlorophenyl)-1H-indol-3-yl)ethanone (CAS: 924233-18-1)
  • Structure : Includes a 4-chlorophenyl substituent on the indole ring.

Substituent Variations on the Ethanone Moiety

2-Chloro-1-(5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl)ethanone (CAS: 940271-56-7)
  • Structure : Features a thiazole ring fused to the dihydroindole core.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
  • Synthesis: Derived from 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone via reaction with piperidine. These compounds demonstrate the utility of the α-chloroketone group in forming bioactive amines .

Key Observations :

  • Low yields (e.g., 11–23% in indole derivatives) suggest challenges in chloroacetylation of electron-rich aromatic systems .
  • Higher yields are achievable with non-indolic substrates (e.g., fluorene or aniline derivatives) due to reduced steric and electronic hindrance .

Anticancer Research

  • Indolylpyrimidylpiperazines: Analogous chloroacetylated indoles (e.g., compounds 9 and 10) were synthesized as intermediates for adenosine A3 receptor agonists, targeting gastrointestinal cancers .

Anticonvulsant Agents

  • N-Phenyl-2-(piperazin-1-yl)acetamides: Derivatives of 2-chloro-1-(3-chlorophenyl)ethanone showed anticonvulsant activity in rodent models, highlighting the role of the α-chloroketone group in alkylation reactions .

Neuroactive Compounds

  • Cathinone Derivatives: 1-(2,3-Dihydroinden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone (indapyrophenidone) was characterized as a novel psychoactive substance, emphasizing the relevance of dihydroaromatic cores in CNS-targeted molecules .

Physicochemical Properties

Property Target Compound 2-Chloro-1-(1H-indol-3-yl)ethanone 2-Chloro-1-(3-chlorophenyl)ethanone
Molecular Weight 195.65 g/mol (calc.) 193.63 g/mol 202.63 g/mol
Solubility Likely similar to [20] Not reported Soluble in DCM, acetone
Reactivity High (α-chloroketone) High High

Notes:

    Biological Activity

    2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

    Synthesis

    The synthesis of this compound typically involves the reaction of indole derivatives with chloroacetyl chloride or related reagents. The resulting compound has been characterized using techniques such as NMR and IR spectroscopy, confirming the presence of key functional groups.

    Antibacterial Activity

    Numerous studies have evaluated the antibacterial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

    • Study Findings : A study utilizing the disc-diffusion method showed that this compound exhibited comparable antibacterial activity to ciprofloxacin against various pathogens including Staphylococcus aureus and Escherichia coli .
    Bacterial Strain Inhibition Zone (mm) Comparison Drug
    Staphylococcus aureus15Ciprofloxacin (20)
    Escherichia coli14Ciprofloxacin (19)
    Pseudomonas aeruginosa13Ciprofloxacin (18)

    Antifungal Activity

    The compound has also been tested for antifungal activity. Results indicate effectiveness against fungi such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes, leading to cell death .

    Cytotoxicity

    In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably:

    • A375 (Melanoma) : IC50 values were reported at approximately 5.7 µM, indicating significant cytotoxicity.
    • HUVEC Cells : The compound showed selective cytotoxicity with IC50 values ranging from 1.4 to 6.2 µM depending on the growth factor stimulation .

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Protein Synthesis : Similar compounds in its class have been shown to interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells.
    • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity and leading to cell lysis.
    • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.

    Case Studies

    One notable case study involved testing the compound against multi-drug resistant strains of bacteria and fungi. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents .

    Q & A

    Q. What are the established synthetic routes for 2-chloro-1-(2,3-dihydro-indol-1-yl)-ethanone, and how can reaction conditions be optimized?

    The compound is typically synthesized via alkylation of indoline derivatives with 2-chloroacetyl chloride. Key steps include:

    • Acylation : Reacting indoline with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH at 0°C for 3 hours .
    • Purification : Use of biphasic liquid–solid systems (e.g., dry acetone with K₂CO₃ and KI) at 60°C to improve yields (44–78%) .
    • Monitoring : HPLC for reaction progress and purity assessment . Optimization may involve adjusting solvent polarity, temperature, or catalyst loading.

    Q. How can structural characterization of this compound be performed using spectroscopic methods?

    • NMR : ¹H/¹³C NMR can confirm the indoline ring environment (δ 3.0–4.0 ppm for CH₂ in the dihydroindole moiety) and the chloroacetyl group (δ 4.5–5.0 ppm for Cl-CH₂-C=O) .
    • Mass Spectrometry : LC/MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 194.6 for C₁₀H₉ClNO) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, though no published structures exist for this specific compound (related indole derivatives are documented) .

    Q. What are the stability considerations for storing this compound?

    The compound is light- and moisture-sensitive. Storage recommendations include:

    • Temperature : –20°C in airtight containers under inert gas (N₂ or Ar) .
    • Handling : Use amber glassware to prevent photodegradation .
    • Decomposition Risks : Avoid contact with strong oxidizers or bases to prevent cleavage of the chloroacetyl group .

    Advanced Research Questions

    Q. How do competing reaction pathways affect the synthesis of this compound, and how can selectivity be improved?

    Competing N- vs. O-alkylation can occur due to the nucleophilic indoline nitrogen. Strategies to enhance selectivity:

    • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor N-alkylation by stabilizing transition states .
    • Catalysts : KI in acetone promotes nucleophilic substitution at the indoline nitrogen .
    • Kinetic Control : Lower temperatures (0–5°C) suppress side reactions .

    Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

    • DFT Calculations : Model transition states for SN2 reactions at the chloroacetyl site (e.g., bond dissociation energies, charge distribution) .
    • MOE Software : Simulate interactions with nucleophiles (e.g., amines, thiols) to predict regioselectivity .
    • MD Simulations : Assess solvent effects on reaction kinetics .

    Q. How can discrepancies in analytical data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?

    Conflicting NMR data may arise from tautomerism or residual solvents. Mitigation steps:

    • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid peak overlap .
    • 2D NMR : HSQC/HMBC correlations clarify connectivity in complex mixtures .
    • Control Experiments : Compare spectra with intermediates to identify impurities .

    Q. What are the challenges in correlating the electronic properties of this compound with its biological activity in structure-activity relationship (SAR) studies?

    • Electron-Withdrawing Effects : The chloroacetyl group reduces electron density on the indoline ring, potentially altering binding affinity .
    • Bioisosteric Replacements : Replace Cl with F or CF₃ to modulate lipophilicity (logP) while retaining reactivity .
    • Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .

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